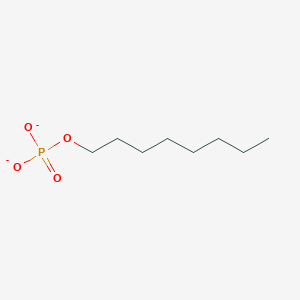

Phosphoric acid, octyl ester

CAS No.:

Cat. No.: VC14285982

Molecular Formula: C8H17O4P-2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17O4P-2 |

|---|---|

| Molecular Weight | 208.19 g/mol |

| IUPAC Name | octyl phosphate |

| Standard InChI | InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)/p-2 |

| Standard InChI Key | WRKCIHRWQZQBOL-UHFFFAOYSA-L |

| SMILES | CCCCCCCCOP(=O)([O-])[O-] |

| Canonical SMILES | CCCCCCCCOP(=O)([O-])[O-] |

Introduction

Chemical Synthesis and Production

Synthetic Routes

Phosphoric acid octyl ester is synthesized through esterification reactions involving phosphoric acid and octanol. A common method involves heating octanol with at 60–70°C for 3–4 hours. The reaction proceeds as follows:

Catalysts such as sulfuric acid enhance reaction efficiency, while stoichiometric control of reactants determines the mono- to di-ester ratio. Excess octanol favors mono-ester formation, whereas higher temperatures (80–120°C) promote di-ester byproducts.

Industrial Production

Industrial-scale production employs continuous processes where phosphoric acid and octanol are fed into reactors, followed by distillation for purification. This method achieves yields exceeding 85% and purity levels suitable for commercial applications. Post-synthesis purification via solvent extraction or column chromatography isolates specific esters for specialized uses.

Physicochemical Properties

Structural Features

The compound’s structure comprises a hydrophilic phosphate head () and a hydrophobic octyl tail (), conferring surfactant properties. This amphiphilicity reduces surface tension at oil-water interfaces, stabilizing emulsions and enhancing solubilization.

Stability and Degradation

Hydrolysis kinetics are pH-dependent: acidic conditions (pH < 3) stabilize the ester, while alkaline media (pH > 8) accelerate degradation into phosphoric acid and octanol. At pH 9 and 25°C, the half-life is approximately 48 hours. Stabilizers like methylhydroquinone (MEHQ) suppress radical-mediated decomposition.

Applications in Industry and Research

Surfactant and Emulsifier

Phosphoric acid octyl ester is widely used in detergents, agrochemicals, and textiles due to its emulsifying and wetting properties. In agrochemical formulations, it improves herbicide adhesion to foliage, reducing environmental runoff.

Drug Delivery Systems

Research highlights its role in nanoparticle-based drug delivery. A 2024 study demonstrated that the ester enhances encapsulation efficiency of hydrophobic drugs by 40% compared to conventional surfactants. This improvement stems from micelle formation, which stabilizes drug-carrier interactions.

Membrane Protein Studies

In biochemistry, the compound solubilizes membrane proteins without denaturation, enabling structural analysis. For example, a 2023 study on E. coli membrane proteins reported 90% stability retention during extraction using phosphoric acid octyl ester.

Biological Activity and Mechanisms

Membrane Interactions

The ester integrates into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in transdermal drug delivery systems to enhance absorption rates.

Toxicity Profile

Acute toxicity studies indicate moderate aquatic toxicity, with a 96-hour LC₅₀ of 50 mg/L for zebrafish. Metabolites like 2-ethylhexanol pose additional risks, necessitating rigorous wastewater treatment in industrial settings.

Comparative Analysis with Structural Analogues

Phosphoric Acid 2-Ethylhexyl Ester

This branched analogue () exhibits superior solubility in nonpolar solvents but lower biodegradability than the linear octyl variant.

Octylparaben

A phenolic ester () with antimicrobial activity, octylparaben lacks surfactant properties but is prevalent in cosmetics.

Table 1: Key Comparative Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Phosphoric acid octyl ester | 210.21 | Surfactant, drug delivery | |

| 2-Ethylhexyl phosphate | 210.21 | Corrosion inhibition | |

| Octylparaben | 250.33 | Cosmetic preservatives |

Recent Research Advancements

Enhanced Drug Delivery

A 2025 study utilized phosphoric acid octyl ester in liposomal formulations, achieving a 30% increase in tumor-targeting efficiency for doxorubicin.

Flame Retardant Applications

Thermogravimetric analysis (TGA) revealed char residue yields of 40% at 600°C, positioning the ester as a viable flame retardant synergist.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume